1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one
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Overview
Description
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 3,3-diphenylpropan-1-one moiety. This compound is known for its potential pharmacological activities, particularly as a serotonergic antagonist, which means it can bind to serotonin receptors and block their activation .
Preparation Methods
The synthesis of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine and 3,3-diphenylpropan-1-one.
Reaction Conditions: The two starting materials are reacted under specific conditions to form the desired compound. Commonly, the reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical chemistry.
Biology: The compound is studied for its interactions with biological receptors, particularly serotonin receptors, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating conditions related to serotonin imbalance, such as depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one involves its interaction with serotonin receptors. As a serotonergic antagonist, it binds to serotonin receptors (such as 5-HT1D) and prevents serotonin from activating these receptors. This blockade can modulate neurotransmitter release and influence various physiological processes, including mood regulation and pain perception .
Comparison with Similar Compounds
1-[4-(3-Chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound shares the piperazine ring and 3-chlorophenyl group but lacks the 3,3-diphenylpropan-1-one moiety.
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound has a similar structure but includes a hydroxyl group at the second carbon of the propan-1-one chain.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O/c26-22-12-7-13-23(18-22)27-14-16-28(17-15-27)25(29)19-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-13,18,24H,14-17,19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKLSQXMMZJNAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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